N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Description
N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a nitroaromatic compound featuring a carboxamide core substituted with a dimethylamino group, a 4-methylphenylsulfanyl moiety, and a nitro group.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-4-7-13(8-5-11)22-15-9-6-12(16(19)17(2)3)10-14(15)18(20)21/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYNEEMBSYFRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324752 | |
| Record name | N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303988-18-3 | |
| Record name | N,N-dimethyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multi-step organic reactions. One common approach is the nitration of N,N-dimethyl-4-(4-methylphenyl)sulfanylbenzamide followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent variations, molecular properties, and observed behaviors.
Substituent Variations in Carboxamide Derivatives
Key Observations :
- N-Allyl substitution () introduces a reactive alkene group, which could improve solubility or serve as a synthetic handle for further modifications compared to the dimethylamino group.
Sulfanyl Group Modifications
Key Observations :
- Planar sulfanyl-thiadiazole systems () exhibit rigid conformations, which may stabilize crystal packing or intermolecular interactions.
- Hydroxyl substituents () introduce hydrogen-bonding capacity, contrasting with the hydrophobic 4-methylphenyl group in the target compound.
Nitro Group Positioning and Electronic Effects
The nitro group at the 3-position in the target compound is a strong electron-withdrawing group, which polarizes the aromatic ring and influences reactivity. Comparisons include:
- Nitro vs. Hydroxylamino Groups: In Benzenesulfonamide,N-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitro (), the nitro group coexists with amino and hydroxyl groups, creating a complex electronic environment conducive to redox activity.
- Nitro-Thiadiazole Systems : The thiadiazole derivative in pairs nitro groups with sulfur-rich heterocycles, enhancing charge delocalization and stability.
Crystallographic and Conformational Trends
- Butterfly Conformation: The thiadiazole derivative in adopts a butterfly shape with near-planar wings (dihedral angles ~0.8–0.9°), suggesting that steric bulk from substituents (e.g., dimethylamino) could distort similar conformations.
- Crystal Packing: Compounds with extended sulfanyl chains (e.g., ) exhibit monoclinic lattices (e.g., a = 16.8944 Å, c = 27.107 Å), which may correlate with the target compound’s packing efficiency.
Biological Activity
N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide, commonly referred to by its CAS number 303988-18-3, is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 316.4 g/mol
- LogP : 3.60
These properties suggest a moderate lipophilicity, which can influence the compound's absorption and distribution in biological systems.
The biological activity of this compound primarily stems from its interactions with various biological targets. It has been studied for its potential as:
- Antimicrobial Agent : The compound exhibits activity against certain bacterial strains, indicating its potential use in treating infections.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through specific signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. -
Anti-inflammatory Effects :
In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, the administration of the compound resulted in a marked reduction of pro-inflammatory cytokines (TNF-α and IL-6) compared to the control group. This suggests a potential mechanism through which the compound may exert anti-inflammatory effects. -
Anticancer Potential :
A recent study focused on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early and late apoptosis markers.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
